![molecular formula C21H23N5O2 B5616282 2-methoxy-3-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5616282.png)
2-methoxy-3-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine
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Description
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-component reactions, one-pot strategies, or cascade reactions, leveraging the reactivity of imidazole, pyridine, and piperidine moieties. For instance, three-component reactions have been utilized for the synthesis of complex pyridine derivatives, showcasing the efficiency of combining malononitrile, an aldehyde, and an amine in methanol to construct the pyridine core with diverse substituents (Wu Feng, 2011). Such methodologies emphasize the versatility of synthetic approaches in assembling complex molecules from simpler building blocks.
Molecular Structure Analysis
X-ray crystallography plays a pivotal role in elucidating the molecular structure of pyridine derivatives, providing detailed insights into their three-dimensional conformation and intermolecular interactions. For example, the crystal structure of related compounds has been determined, revealing how substituent groups affect the overall molecular geometry and packing in the solid state. These studies underscore the importance of molecular structure analysis in understanding the chemical behavior and potential applications of such compounds (J. Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical transformations, including ring-opening and ring-closure reactions, are fundamental to modifying the core structure of pyridine derivatives to achieve desired chemical properties. For example, the reaction of specific starting materials can lead to novel pyridine derivatives with significant chemical and physical properties, showcasing the synthetic flexibility and potential for creating diverse molecular architectures (S. A. Halim & M. Ibrahim, 2022).
Future Directions
Given the wide range of biological activities exhibited by similar compounds, this compound could potentially be of interest for further study in the development of new drugs . Future research could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and efficacy in biological systems.
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-28-20-18(6-4-10-24-20)21(27)25-12-7-16(8-13-25)19-23-11-14-26(19)15-17-5-2-3-9-22-17/h2-6,9-11,14,16H,7-8,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTKBQRNNREUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine |
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